molecular formula C16H7F23O2 B1606203 2-(Perfluoro-9-methyldecyl)ethyl acrylate CAS No. 52956-81-7

2-(Perfluoro-9-methyldecyl)ethyl acrylate

Cat. No.: B1606203
CAS No.: 52956-81-7
M. Wt: 668.19 g/mol
InChI Key: SFACOKSPHOGYDO-UHFFFAOYSA-N
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Description

2-(Perfluoro-9-methyldecyl)ethyl acrylate is a fluorinated acrylate monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of surface protection agents, coatings, and fluorinated surfactants .

Preparation Methods

The synthesis of 2-(Perfluoro-9-methyldecyl)ethyl acrylate typically involves the reaction of perfluoroalkyl iodides with ethylene glycol acrylate in the presence of a radical initiator. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(Perfluoro-9-methyldecyl)ethyl acrylate undergoes various chemical reactions, including:

    Polymerization: This compound can polymerize in the presence of radical initiators to form fluorinated polymers.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the acrylate group.

    Addition Reactions: The double bond in the acrylate group allows for addition reactions with various reagents.

Common reagents and conditions used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) for polymerization and nucleophiles like amines for substitution reactions. Major products formed from these reactions include fluorinated polymers and substituted acrylates .

Scientific Research Applications

2-(Perfluoro-9-methyldecyl)ethyl acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(Perfluoro-9-methyldecyl)ethyl acrylate exerts its effects is primarily through its incorporation into polymer matrices, imparting unique properties such as hydrophobicity, chemical resistance, and thermal stability. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds and the interaction with other monomers during polymerization .

Comparison with Similar Compounds

2-(Perfluoro-9-methyldecyl)ethyl acrylate can be compared with other fluorinated acrylates such as:

  • 2-(Perfluorohexyl)ethyl methacrylate
  • 2-(Perfluorooctyl)ethyl acrylate

These compounds share similar properties, such as high chemical resistance and low surface energy, but differ in their chain lengths and specific applications. The uniqueness of this compound lies in its longer perfluorinated chain, which provides enhanced thermal stability and hydrophobicity .

Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F23O2/c1-2-5(40)41-4-3-6(17,18)8(20,21)10(24,25)12(28,29)14(32,33)13(30,31)11(26,27)9(22,23)7(19,15(34,35)36)16(37,38)39/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFACOKSPHOGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200997
Record name (Perfluoro-9-methyldecyl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52956-81-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52956-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052956817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluoro-9-methyldecyl)ethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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